2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
The compound 2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine features a pyrimidine core substituted at two positions:
- 2-position: A piperidin-4-yloxy group linked to a 4-methyl-1,3-thiazole-5-carbonyl moiety.
- 5-position: A 1-methyl-1H-pyrazol-4-yl group.
The thiazole and pyrazole groups enhance π-π stacking and hydrogen-bonding interactions, while the piperidine linker improves solubility and conformational flexibility .
Properties
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-12-16(27-11-21-12)17(25)24-5-3-15(4-6-24)26-18-19-7-13(8-20-18)14-9-22-23(2)10-14/h7-11,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXPSYFKSJJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes that inhibit the activity of the target proteins or enzymes.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium species, disrupting essential biochemical pathways and preventing their proliferation.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that the compound displays superior antipromastigote activity and elicits better inhibition effects against Plasmodium berghei. These results suggest that the compound’s action leads to the death or inhibition of these parasites, thereby alleviating the symptoms of leishmaniasis and malaria.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Comparative Insights
Core Structure Variations: The target compound’s pyrimidine core is distinct from fused systems like pyrazolo[3,4-d]pyrimidine or pyrido[1,2-a]pyrimidin-4-one . Pyrazolo-pyrimidine cores (e.g., in ) offer enhanced rigidity, which may improve target selectivity but reduce metabolic stability .
Substituent Effects: Thiazole vs. Piperidine Linkers: The piperidin-4-yloxy group in the target compound is a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors), facilitating interactions with hydrophobic regions. Comparatively, the propanamide linker in may enhance membrane permeability . Pyrazole vs. Carbonitrile: The 5-(1-methylpyrazol-4-yl) group in the target compound provides a hydrogen-bond acceptor, unlike the electrophilic carbonitrile in , which could react irreversibly with cysteine residues .
Physicochemical Properties :
- The target compound’s molecular weight (~450) is higher than oxadiazole-containing analogs (~370) but lower than bulky propanamide derivatives (~453). This positions it within the optimal range for oral bioavailability (Rule of Five compliance).
- The absence of ionizable groups (e.g., carboxylic acid in ) may limit solubility but improve blood-brain barrier penetration .
Research Findings and Implications
- Kinase Inhibition Potential: Structural analogs in patents (e.g., ) suggest the target compound may inhibit kinases like EGFR or ALK, where pyrimidine derivatives are well-documented. The 4-methylthiazole moiety could mimic ATP’s adenine ring in binding pockets .
- Metabolic Stability : Piperidine-linked thiazole derivatives (e.g., ) show reduced CYP3A4-mediated metabolism compared to morpholine-containing compounds (), implying improved pharmacokinetics for the target compound .
- Selectivity Challenges : The pyrazole substituent may introduce steric hindrance, reducing off-target effects observed in simpler pyrimidines (e.g., ’s pyrazolo[3,4-d]pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
